N-Cbz-4-oxo-D-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

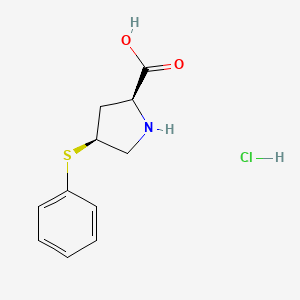

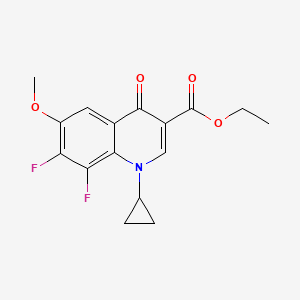

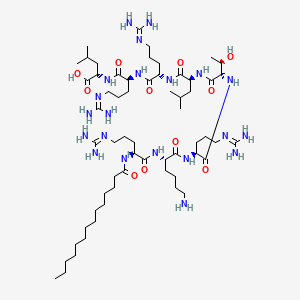

“N-Cbz-4-oxo-D-proline” is a chemical compound with the CAS Number: 147226-04-8 . It has a molecular weight of 263.25 and its linear formula is C13H13NO5 .

Molecular Structure Analysis

The IUPAC name for “N-Cbz-4-oxo-D-proline” is (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid . Its molecular formula is C13H13NO5 , and it has a monoisotopic mass of 263.079376 Da .

Physical And Chemical Properties Analysis

“N-Cbz-4-oxo-D-proline” has a predicted boiling point of 488.5±45.0 °C and a predicted density of 1.408±0.06 g/cm3 . It also has a predicted pKa value of 3.83±0.20 .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Intermediate Creation

N-Cbz-4-oxo-D-proline serves as a key intermediate in the enzymatic synthesis of various proline derivatives. An efficient biocatalytic method has been developed to convert L-ornithine, N-α-benzyloxycarbonyl (Cbz)-L-ornthine, and N-α-tert-butoxycarbonyl (Boc)-L-ornithine to their respective hydroxy-L-proline derivatives. These derivatives are then chemically converted to key intermediates such as N-Cbz-4,5-dehydro-L-prolineamide, which is crucial for the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor used in treating type 2 diabetes mellitus (Hanson et al., 2011).

Chemical Synthesis and Modification

N-Cbz-4-oxo-D-proline is involved in the practical synthesis of 3-substituted proline derivatives, crucial for creating conformationally restrained peptide analogs. A Cu-catalyzed 1,4-addition method to N-protected 2,3-dehydroproline esters demonstrates its importance in creating building blocks for peptide synthesis with good trans-selectivity (Huy, Neudörfl, & Schmalz, 2011).

Environmental Impact and Degradation

Research into the environmental degradation of pharmaceuticals has indirectly highlighted the transformations of compounds related to N-Cbz-4-oxo-D-proline. For instance, studies on carbamazepine and its derivatives in wastewater treatment processes show how these compounds transform, forming various products that persist in the environment (Kaiser et al., 2014). Though not directly related to N-Cbz-4-oxo-D-proline, such studies indicate the broader implications of pharmaceutical derivatives' environmental fate and transformation.

Innovative Protein Modification Techniques

The enzymatic strategy for modifying N-terminal proline residues in proteins using phenol derivatives illustrates the versatility of N-Cbz-4-oxo-D-proline in bioconjugation processes. This approach utilizes tyrosinase to oxidize phenols to o-quinone intermediates that couple to N-terminal proline residues, demonstrating the compound's role in developing novel protein modification techniques (Maza et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLCMZOIFOBIF-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652971 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4-oxo-D-proline | |

CAS RN |

147226-04-8 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)